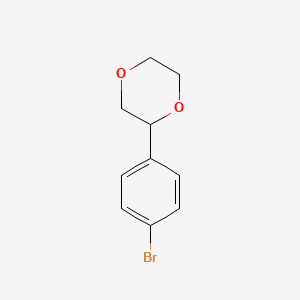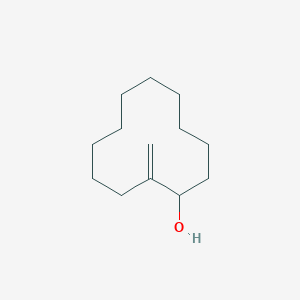![molecular formula C11H12BrNO3 B13992314 3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid](/img/structure/B13992314.png)
3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid is an organic compound with the molecular formula C11H12BrNO3 It is a derivative of propanoic acid, featuring a bromomethyl group attached to a benzoyl moiety, which is further linked to an amino group and a propanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid typically involves multiple steps:
Bromination: The starting material, 4-methylbenzoic acid, undergoes bromination to introduce the bromomethyl group. This is achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amidation: The brominated product is then reacted with propanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a carboxylic acid or ketone.
Aplicaciones Científicas De Investigación
3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of biochemical probes and inhibitors for studying enzyme activity and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent modification or competitive inhibition. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic residues in proteins, thereby altering their function.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromomethylbenzoic acid: Similar structure but lacks the amino and propanoic acid groups.
3-Bromopropanoic acid: Contains a bromine atom but lacks the benzoyl and amino groups.
4-Aminobenzoic acid: Contains an amino group but lacks the bromomethyl and propanoic acid groups.
Uniqueness
3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of the bromomethyl group allows for selective covalent modifications, while the amino and propanoic acid groups provide additional sites for chemical transformations and interactions.
Propiedades
Fórmula molecular |
C11H12BrNO3 |
|---|---|
Peso molecular |
286.12 g/mol |
Nombre IUPAC |
3-[[4-(bromomethyl)benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H12BrNO3/c12-7-8-1-3-9(4-2-8)11(16)13-6-5-10(14)15/h1-4H,5-7H2,(H,13,16)(H,14,15) |
Clave InChI |
CILXNBUVAFZFLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CBr)C(=O)NCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-(3-chloro-5-(1-methyl-1H-indazol-5-yl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13992281.png)


![tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate](/img/structure/B13992303.png)
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide](/img/structure/B13992308.png)

![N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13992319.png)

